3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group attached to a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the reaction of 3-methoxybenzoyl chloride with piperidine under basic conditions.
Attachment to Pyridine Ring: The resulting piperidinyl intermediate is then reacted with 3-chloro-4-hydroxypyridine in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the piperidinyl moiety can be subjected to oxidation or reduction reactions to yield different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the piperidinyl moiety.
Scientific Research Applications
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which 3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxybenzaldehyde: Similar in structure but lacks the piperidinyl moiety.
4-chloro-3-methoxytoluene: Similar in structure but lacks the piperidinyl and pyridine moieties.
Uniqueness
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidinyl and pyridine moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-16-4-2-3-15(11-16)19(23)22-9-6-14(7-10-22)13-25-18-5-8-21-12-17(18)20/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLIZBXCFCBZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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